molecular formula C12H14N2O3S B2748495 2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol CAS No. 2109168-37-6

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol

Cat. No.: B2748495
CAS No.: 2109168-37-6
M. Wt: 266.32
InChI Key: RUWUFMLNNCJXGS-UHFFFAOYSA-N
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Description

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol is a chemical compound that features an imidazole ring substituted with a benzylsulfonyl group and an ethanol moiety Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzylsulfonylimidazole carboxylic acids.

    Reduction: Formation of benzylthioimidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzylsulfonyl group may enhance the compound’s binding affinity and specificity towards its targets. The ethanol moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylimidazole: Lacks the benzylsulfonyl group and ethanol moiety, resulting in different chemical properties and applications.

    Benzylimidazole: Contains a benzyl group instead of a benzylsulfonyl group, leading to variations in reactivity and biological activity.

    Imidazole-1-ethanol:

Uniqueness

2-(2-Phenylmethanesulfonyl-1h-imidazol-1-yl)ethan-1-ol is unique due to the presence of both the benzylsulfonyl group and the ethanol moiety, which confer distinct chemical properties and enhance its versatility in various applications. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-benzylsulfonylimidazol-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-9-8-14-7-6-13-12(14)18(16,17)10-11-4-2-1-3-5-11/h1-7,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWUFMLNNCJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NC=CN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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